molecular formula C9H12N4O B15095812 N-(3-carbamimidamidophenyl)acetamide

N-(3-carbamimidamidophenyl)acetamide

Katalognummer: B15095812
Molekulargewicht: 192.22 g/mol
InChI-Schlüssel: UCUNRBHZCYABOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamimidamidophenyl)acetamide is a chemical compound with the molecular formula C9H12N4O. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a carbamimidamidine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamimidamidophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield N-(3-aminophenyl)acetamide. Finally, the amino group is converted to a carbamimidamidine group using cyanamide and ammonium chloride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-carbamimidamidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-carbamimidamidophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-carbamimidamidophenyl)ethanamide
  • N-(3-carbamimidamidophenyl)propionamide
  • N-(3-carbamimidamidophenyl)butanamide

Uniqueness

N-(3-carbamimidamidophenyl)acetamide is unique due to its specific substitution pattern and the presence of both acetamide and carbamimidamidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H12N4O

Molekulargewicht

192.22 g/mol

IUPAC-Name

N-[3-(diaminomethylideneamino)phenyl]acetamide

InChI

InChI=1S/C9H12N4O/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)

InChI-Schlüssel

UCUNRBHZCYABOH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.